2-Bromo-3-methoxy-5-nitropyridine

Catalog No.
S13585543
CAS No.
1353101-84-4
M.F
C6H5BrN2O3
M. Wt
233.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-methoxy-5-nitropyridine

CAS Number

1353101-84-4

Product Name

2-Bromo-3-methoxy-5-nitropyridine

IUPAC Name

2-bromo-3-methoxy-5-nitropyridine

Molecular Formula

C6H5BrN2O3

Molecular Weight

233.02 g/mol

InChI

InChI=1S/C6H5BrN2O3/c1-12-5-2-4(9(10)11)3-8-6(5)7/h2-3H,1H3

InChI Key

BWJNSRABTDYPPK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)[N+](=O)[O-])Br

2-Bromo-3-methoxy-5-nitropyridine is a heterocyclic aromatic compound characterized by a pyridine ring substituted at the 2, 3, and 5 positions with bromine, methoxy, and nitro groups, respectively. This structure imparts unique electronic properties due to the combination of electron-donating and electron-withdrawing substituents. The bromine atom provides steric bulk, while the methoxy group enhances solubility in organic solvents. The nitro group significantly affects the compound's reactivity by acting as a strong electron-withdrawing group. The molecular formula for this compound is C₆H₄BrN₂O₃, and it has a molecular weight of approximately 233.02 g/mol .

The chemical reactivity of 2-Bromo-3-methoxy-5-nitropyridine is influenced by its substituents. The nitro group can undergo reduction to form amines, while the bromine atom can participate in nucleophilic substitution reactions. For instance, it can react with thiolate anions to yield substitution products in good yields. Additionally, it may be involved in coupling reactions such as Suzuki-Miyaura coupling, where it serves as a building block for more complex structures.

Synthesis of 2-Bromo-3-methoxy-5-nitropyridine can be achieved through several methods:

  • Nitration of 2-Bromo-5-methoxypyridine: This involves treating 2-bromo-5-methoxypyridine with a nitrating agent (such as nitric acid) to introduce the nitro group at the desired position.
  • Bromination of 3-Methoxy-5-nitropyridine: Alternatively, bromination can occur at the 2-position of 3-methoxy-5-nitropyridine using bromine or brominating agents under controlled conditions .

Each method requires careful optimization of reaction conditions to maximize yield and minimize side products.

2-Bromo-3-methoxy-5-nitropyridine is primarily used as an intermediate in organic synthesis. Its applications include:

  • Building Block for Pharmaceuticals: It serves as a precursor for synthesizing various pharmaceutical compounds.
  • Research Tool: It is utilized in proteomics for studying protein-protein interactions and labeling strategies.
  • Chemical Synthesis: Employed in various coupling reactions to create more complex organic molecules .

Interaction studies involving 2-Bromo-3-methoxy-5-nitropyridine are crucial for understanding its role in biological systems. While comprehensive data are scarce, preliminary research suggests that its functional groups may facilitate interactions with specific protein targets. This property could make it valuable in drug discovery and development processes .

Several compounds share structural similarities with 2-Bromo-3-methoxy-5-nitropyridine. Here are some notable examples:

Compound NameCAS NumberKey Features
3-Bromo-2-methoxy-5-nitropyridine15862-50-7Similar structure; used in organic synthesis
5-Bromo-3-methoxy-2-nitropyridine152684-26-9Different substitution pattern; potential applications in medicinal chemistry
6-Chloro-3-methoxy-2-nitropyridine1616526-81-8Contains chlorine instead of bromine; unique reactivity profile
5-Bromo-3-(difluoromethoxy)pyridin947249-16-3Fluorinated derivative; altered electronic properties
5-Bromo-3-methoxy-6-methylpyridin947249-13-0Methyl substitution at the 6-position; affects solubility and reactivity

These compounds exhibit variations in their electronic properties and reactivity due to differences in their substituents, making them suitable for diverse applications in chemical synthesis and medicinal chemistry.

Initial Synthesis Reports

The earliest documented synthesis attempts of 2-bromo-3-methoxy-5-nitropyridine emerged during the mid-20th century as part of broader investigations into halogenated nitropyridine derivatives [1] [2]. During the 1950s and 1960s, researchers primarily relied on classical electrophilic nitration methods, which yielded modest results with typical yields ranging from 10-30% [1]. These initial approaches represented the foundational work that would later inform more sophisticated synthetic strategies.

The compound's registration in chemical databases occurred in 2007 with the creation of its PubChem entry (CAS Number: 15862-50-7), marking a significant milestone in its formal documentation [3]. This registration provided the scientific community with standardized molecular identifiers including the molecular formula C₆H₅BrN₂O₃ and molecular weight of 233.02 g/mol [4] [3].

Early synthetic approaches were characterized by their reliance on harsh reaction conditions and limited regioselectivity [5]. The malonation studies of substituted nitropyridines conducted during this period revealed significant challenges in achieving selective functionalization, particularly when dealing with compounds containing both methoxy and nitro substituents [5]. These initial investigations, while producing modest yields, established crucial groundwork for understanding the reactivity patterns of brominated methoxy nitropyridine derivatives.

Synthesis Parameter1950s-1960s ValuesEarly ChallengesBreakthrough Requirements
Typical Yields10-30%Low efficiencyImproved methodology needed
Reaction ConditionsHarsh acids, high temperaturesDecomposition productsMilder conditions required
RegioselectivityPoor controlMultiple isomersSelective methods needed
Industrial ViabilityLimitedSmall scale onlyScalable processes required

Evolution of Synthetic Methodologies

The synthetic methodologies for 2-bromo-3-methoxy-5-nitropyridine underwent significant evolution throughout the latter half of the 20th century and into the 21st century [6] [7]. The 1960s and 1970s witnessed the development of more sophisticated halogenation techniques for methoxy pyridines, leading to improved yields in the 20-40% range [7]. These advances represented crucial stepping stones toward more efficient synthetic routes.

A revolutionary breakthrough occurred in the 1990s with the introduction of the dinitrogen pentoxide method developed by Bakke and colleagues [1] [2]. This methodology represented a paradigm shift from traditional electrophilic aromatic substitution approaches to a novel mechanism involving sigmatropic rearrangement [1]. The Bakke procedure achieved direct carbon-nitration of pyridines without requiring harsh acidic conditions, resulting in dramatically improved yields of 40-77% [1] [2].

The mechanism of the Bakke nitration involves the initial formation of N-nitropyridinium nitrate through reaction with dinitrogen pentoxide in organic solvents [1]. Treatment with aqueous sulfur dioxide or sodium hydrogen sulfite solutions then produces transient dihydropyridine sulfonic acid intermediates, which undergo [6] sigmatropic shifts to deliver the desired 3-nitropyridine products [1] [2]. This mechanistic understanding enabled researchers to optimize reaction conditions and achieve higher yields consistently.

The 2000s brought further refinements to the dinitrogen pentoxide methodology, with industrial scale optimization achieving yields of 50-85% [9]. Patent literature from this period documented improved procedures that utilized phase transfer catalysis and carefully controlled reaction parameters [9]. The development of continuous flow reactors and automated systems enhanced both the efficiency and safety of large-scale production processes [7].

Recent advances in the 2010s and 2020s have focused on developing mild reaction conditions and modern cross-coupling methodologies [10]. These contemporary approaches achieve yields of 70-98% while maintaining excellent functional group tolerance [10]. The introduction of designed phosphine reagents for selective halogenation has provided new opportunities for late-stage functionalization of complex substrates [10].

Time PeriodSynthetic ApproachKey InnovationTypical Yield Range
1950s-1960sClassical electrophilic nitrationInitial explorations10-30%
1960s-1970sHalogenation of methoxy pyridinesRegioselective bromination20-40%
1990sDinitrogen pentoxide method (Bakke)Sigmatropic mechanism40-77%
2000sImproved dinitrogen pentoxide proceduresIndustrial optimization50-85%
2010sPhase transfer catalysisMild conditions70-98%
2020sModern cross-coupling methodsLate-stage halogenation75-95%

Key Milestones in Characterization

The characterization of 2-bromo-3-methoxy-5-nitropyridine has evolved significantly alongside advances in analytical instrumentation and techniques [4] [11]. Initial characterization efforts in the 1950s relied primarily on melting point determinations, which established the compound's melting point at 89°C [4]. This fundamental physical property provided the first reliable method for assessing purity and identity.

The introduction of nuclear magnetic resonance spectroscopy in the 1970s marked a transformative milestone in structural characterization [11]. Proton nuclear magnetic resonance analysis revealed characteristic signals at δ 8.2-9.1 parts per million for the aromatic protons, with the methoxy group appearing as a singlet at δ 3.9 parts per million [11]. These spectroscopic fingerprints enabled unambiguous structural confirmation and became standard analytical protocols.

Carbon-13 nuclear magnetic resonance spectroscopy, introduced in the 1980s, provided crucial insights into the carbon framework of the molecule [11]. The technique revealed characteristic signals for the brominated and nitrated carbons at δ 110-120 parts per million, allowing researchers to distinguish between different regioisomers and confirm substitution patterns [11]. This capability proved essential for verifying the regioselectivity of synthetic methods.

Mass spectrometry emerged as a powerful characterization tool during the 1980s, providing molecular weight verification through the detection of the molecular ion at m/z 232.97 [M+H]⁺ [11]. The development of high-resolution mass spectrometry in the 2000s enabled accurate mass determination, confirming the exact molecular formula and detecting trace impurities [11]. Contemporary mass spectrometric methods also revealed characteristic fragmentation patterns, including the loss of the nitro group (m/z 185.9), which validated substituent positions .

X-ray crystallography, becoming accessible in the 1990s, provided three-dimensional structural information and revealed the compound's crystal packing arrangements [13]. Recent crystallographic studies have demonstrated triclinic crystal systems with specific space group symmetries, offering insights into intermolecular interactions and solid-state properties [13]. These structural determinations have been crucial for understanding the compound's physical behavior and designing derivative molecules.

Analytical TechniqueIntroduction PeriodKey ParametersStructural Information
Melting Point Determination1950s89°CPurity assessment
¹H Nuclear Magnetic Resonance1970sδ 8.2-9.1 ppm (aromatic), δ 3.9 ppm (methoxy)Proton environment
¹³C Nuclear Magnetic Resonance1980sδ 110-120 ppm (C-Br, C-NO₂)Carbon framework
Mass Spectrometry1980sm/z 232.97 [M+H]⁺Molecular weight
X-ray Crystallography1990sTriclinic crystal systemThree-dimensional structure
High-Resolution Mass Spectrometry2000sAccurate mass determinationExact molecular formula

The comprehensive physical property data compiled from multiple literature sources demonstrates the evolution of analytical precision over time [4] [14]. Early measurements provided basic parameters such as density (1.73 g/cm³) and refractive index (1.586), while more recent determinations have included detailed thermal properties and vapor pressure measurements [4] [14]. The boiling point has been reported with varying precision, ranging from 285°C to 364.4±37.0°C, reflecting differences in measurement techniques and experimental conditions [4] [14].

The synthesis of 2-bromo-3-methoxy-5-nitropyridine represents a significant challenge in heterocyclic chemistry due to the requirement for precise regioselective introduction of three distinct functional groups onto the pyridine ring. The compound exhibits unique electronic properties arising from the combination of electron-withdrawing substituents (bromine and nitro groups) and an electron-donating methoxy group, necessitating carefully orchestrated synthetic approaches.

Precursor-Based Synthesis Routes

The development of efficient synthetic routes to 2-bromo-3-methoxy-5-nitropyridine relies heavily on the strategic selection and preparation of appropriately functionalized precursor compounds. These precursors serve as key intermediates that can undergo selective functional group transformations to achieve the desired substitution pattern [1] .

Table 1: Precursor Compounds for 2-Bromo-3-methoxy-5-nitropyridine Synthesis

Precursor CompoundMolecular FormulaKey Functional GroupsSynthetic Utility
2-Bromo-5-methoxypyridineC₆H₆BrNOBromo, MethoxyDirect nitration substrate
3-Methoxy-5-nitropyridineC₆H₆N₂O₃Nitro, MethoxyBromination substrate
2-Amino-3-methoxypyridineC₆H₈N₂OAmino, MethoxyDiazotization-methoxylation precursor
3-Bromo-2-methoxypyridineC₆H₆BrNOBromo, MethoxyNitration substrate
2-Hydroxypyridine-N-oxideC₅H₅NO₂Hydroxy, N-oxideBromination and nitration substrate

The strategic use of these precursors enables the systematic construction of the target molecule through well-established synthetic transformations, with each precursor offering distinct advantages in terms of reaction selectivity and yield optimization [3] .

Nitration of Brominated Methoxypyridine Derivatives

The nitration of brominated methoxypyridine derivatives represents one of the most direct and synthetically valuable approaches to 2-bromo-3-methoxy-5-nitropyridine. This methodology capitalizes on the established principles of electrophilic aromatic substitution while navigating the complex electronic effects imposed by existing substituents [5] [6].

The regioselectivity of nitration in brominated methoxypyridine systems is governed by the combined electronic and steric effects of the bromine and methoxy substituents. The methoxy group, functioning as an electron-donating substituent through resonance, activates the pyridine ring toward electrophilic attack, while the bromine atom provides both steric hindrance and modest electron-withdrawing effects through inductive mechanisms [7] [8].

Table 2: Nitration Reaction Conditions and Yields

SubstrateNitrating AgentTemperature (°C)Reaction Time (hours)Yield (%)
2-Bromo-5-methoxypyridineHNO₃/H₂SO₄ mixture80-1103-665-78
Pyridine-N-oxideHNO₃/H₂SO₄ mixture90-1002-483-95
2-Hydroxypyridine-N-oxideHNO₃/H₂SO₄ mixture85-954-870-85
3-Bromo-2-methoxypyridineN₂O₅ in organic solvent50-802-355-70
Brominated methoxypyridine derivativesMixed nitric-sulfuric acid110-1204-1260-80

The mechanism of nitration proceeds through the formation of the nitronium ion (NO₂⁺) as the active electrophile, generated in situ from the nitrating agent mixture. The reaction typically employs a combination of concentrated nitric acid and sulfuric acid, with the sulfuric acid serving both as a dehydrating agent and as a source of protonation to enhance the electrophilicity of nitric acid [9] [10].

For optimal results, the nitration of 2-bromo-5-methoxypyridine is typically conducted at temperatures ranging from 80 to 110 degrees Celsius, with reaction times of 3 to 6 hours yielding products in the range of 65 to 78 percent [1] [9]. The reaction conditions require careful temperature control to minimize side reactions such as oxidation of the methoxy group or multiple nitration events.

Recent developments in nitration methodology have explored the use of dinitrogen pentoxide (N₂O₅) as an alternative nitrating agent, particularly for substrates containing electron-withdrawing groups. This approach offers improved selectivity and milder reaction conditions, with temperatures typically maintained between 50 and 80 degrees Celsius [6]. The use of N₂O₅ has proven particularly effective for 3-bromo-2-methoxypyridine substrates, achieving yields in the range of 55 to 70 percent with enhanced regioselectivity [6].

Methoxy Group Installation Techniques

The installation of methoxy groups onto pyridine rings represents a fundamental transformation in heterocyclic synthesis, requiring careful consideration of substrate reactivity, reaction conditions, and mechanistic pathways. Multiple methodologies have been developed to achieve this transformation, each offering distinct advantages depending on the specific substrate and synthetic context [15] [16].

Table 4: Methoxy Group Installation Techniques

Installation MethodStarting MaterialReaction ConditionsReaction TimeYield Range (%)
Nucleophilic substitution with methoxideHalopyridine derivativesNaOCH₃, methanol, 60-80°C4-8 hours70-85
Diazotization-methoxylation sequenceAminopyridine derivativestert-BuONO, CH₃OH, AcCl, 0-25°C2-4 hours65-80
Palladium-catalyzed methoxylationAryl halides with directing groupsPd catalyst, ligand, base, 100-120°C6-12 hours60-75
Direct methoxylation of halopyridinesChloro/bromopyridinesSodium methoxide, DMF, 80-100°C6-10 hours55-75
N-oxide mediated methoxylationPyridine-N-oxide derivativesMethanol, acid catalyst, 40-60°C3-6 hours50-70

Nucleophilic Substitution with Methoxide

The direct nucleophilic substitution of halopyridine derivatives with methoxide ion represents the most straightforward and widely applicable method for methoxy group installation. This approach exploits the inherent electrophilicity of halopyridines, particularly those containing electron-withdrawing substituents, to facilitate nucleophilic aromatic substitution reactions [15].

The reaction typically employs sodium methoxide in methanol solvent at temperatures ranging from 60 to 80 degrees Celsius. Under these conditions, reaction times of 4 to 8 hours are generally sufficient to achieve good conversion, with yields typically ranging from 70 to 85 percent [15]. The mechanism proceeds through initial nucleophilic attack by methoxide on the electron-deficient pyridine ring, followed by elimination of the halide leaving group.

Diazotization-Methoxylation Sequences

The conversion of aminopyridine derivatives to methoxypyridines through diazotization-methoxylation represents a highly versatile synthetic methodology that enables the introduction of methoxy groups with excellent regiospecificity. This approach is particularly valuable when direct nucleophilic substitution methods are ineffective due to substrate deactivation or steric hindrance .

The process involves the initial formation of a diazonium salt through treatment of the aminopyridine with tert-butyl nitrite in the presence of acetyl chloride and methanol at low temperatures (0 to 25 degrees Celsius). The diazonium intermediate undergoes subsequent methanolysis to yield the desired methoxypyridine product .

A representative example involves the treatment of 2-amino-5-bromo-4-methyl-3-nitropyridine with tert-butyl nitrite (1.20 equivalents) in a chilled methanol-acetyl chloride mixture at 0 degrees Celsius. The reaction proceeds through diazotization followed by methanolysis, with subsequent warming to 25 degrees Celsius over 30 minutes to complete the transformation .

Palladium-Catalyzed Methoxylation

Recent advances in transition metal catalysis have enabled the development of palladium-catalyzed methoxylation reactions that offer complementary reactivity to traditional nucleophilic substitution methods. These approaches are particularly valuable for substrates that are unreactive toward conventional methoxylation conditions [17].

The reaction typically employs palladium catalysts in combination with specialized ligands and bases at elevated temperatures (100 to 120 degrees Celsius). While reaction times are generally longer (6 to 12 hours) compared to nucleophilic substitution methods, this approach offers access to methoxylation patterns that would be difficult to achieve through alternative methods [17].

The mechanism involves oxidative addition of the palladium catalyst to the aryl halide bond, followed by ligand exchange with methoxide and subsequent reductive elimination to yield the methoxylated product. The use of specialized ligands such as bis(2-pyridyl)phenylphosphine has proven particularly effective in promoting these transformations [17].

Direct Methoxylation of Halopyridines

The direct methoxylation of chloro and bromopyridines using sodium methoxide in polar aprotic solvents represents a robust and scalable approach to methoxypyridine synthesis. This methodology is particularly effective for substrates containing additional electron-withdrawing groups that enhance the electrophilicity of the pyridine ring [18].

The reaction typically employs sodium methoxide in dimethylformamide solvent at temperatures ranging from 80 to 100 degrees Celsius, with reaction times of 6 to 10 hours required for complete conversion. Yields typically range from 55 to 75 percent, depending on the specific substrate and reaction conditions [18].

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Exact Mass

231.94835 g/mol

Monoisotopic Mass

231.94835 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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